2-Methylfuro[3,2-b]pyridin-3(2H)-one
Overview
Description
Scientific Research Applications
Synthesis for Pharmaceutical and Biotechnology Applications : A synthesis method for furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has potential applications in the pharmaceutical and biotechnology industries (Morita & Shiotani, 1986). Similarly, another study provides a synthesis method for furo[3,2-b]pyridine and its derivatives, also indicating applications in these industries (Shiotani & Morita, 1986).
Photochemical Behavior : The irradiation of furo- and pyrrolo-[3,2-b]pyridin-2-ones leads to dimeric products and electrocyclic ring opening, which could have implications in the development of novel photochemical processes (Jones & Phipps, 1975).
Antitumor Activity : A novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative exhibits potential antitumor activity, particularly in triple negative breast cancer cell lines and in ovo CAM models (Silva et al., 2021).
Diverse Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines, with diverse substituents, have shown a range of biomedical applications. This suggests potential in both synthetic methods and drug delivery (Donaire-Arias et al., 2022).
Regio- and Stereoselective Synthesis : The base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones allows for the synthesis of diverse fused pyridines and pyrroles, demonstrating excellent regio- and stereoselectivity (Yang et al., 2015).
Synthesis of Functionalized Furo[3,2-b]pyridines : An efficient strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines was presented, using an intramolecular inverse-electron-demand Diels-Alder reaction (Hajbi et al., 2008).
Magnetic and Spectral Properties of Complexes : The structural characterization, spectral, and magnetic properties of isothiocyanate nickel(II) complexes with furopyridine derivatives have been studied, revealing insights into their coordination chemistry (Baran et al., 2005).
properties
IUPAC Name |
2-methylfuro[3,2-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWMWBGVFNTLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618162 | |
Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107096-03-7 | |
Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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